![molecular formula C25H30N2O11 B13848887 methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, which is known for its biological activity, and multiple acetyl groups that can influence its reactivity and solubility.
Métodos De Preparación
The synthesis of methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate involves several steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can target the acetyl groups or other functional groups within the molecule.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The indole moiety is known for its biological activity, making this compound a potential candidate for studying biological processes.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, potentially modulating their activity. The acetyl groups may influence the compound’s solubility and ability to cross biological membranes, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and acetylated sugars. Compared to these compounds, methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H30N2O11 |
|---|---|
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H30N2O11/c1-12(28)26-9-8-16-11-27-19-7-6-17(10-18(16)19)37-25-23(36-15(4)31)21(35-14(3)30)20(34-13(2)29)22(38-25)24(32)33-5/h6-7,10-11,20-23,25,27H,8-9H2,1-5H3,(H,26,28)/t20-,21?,22?,23?,25-/m1/s1 |
Clave InChI |
ARTSFIBYNZSGDU-YBKGYJSBSA-N |
SMILES isomérico |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


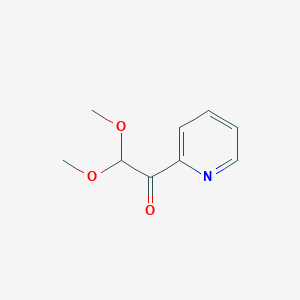
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
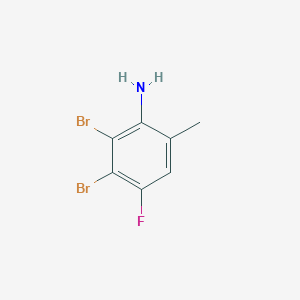

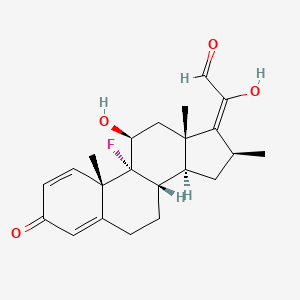
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
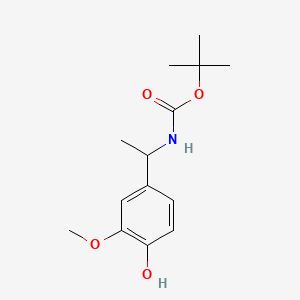
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
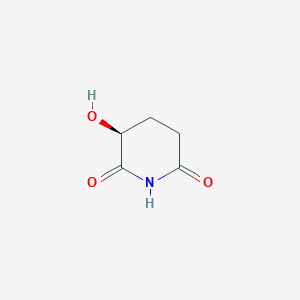

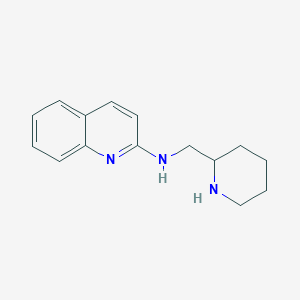

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
